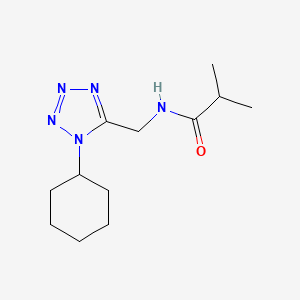

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide

描述

属性

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWBSQDVQDRWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NN=NN1C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide is a compound that has attracted attention in medicinal chemistry due to its unique structural features, particularly the presence of a tetrazole ring . This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Chemical Formula : C12H21N5O

- IUPAC Name : N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methylpropanamide

- CAS Number : 921103-65-3

The cyclohexyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Although the precise biological targets of this compound have not been fully elucidated, tetrazole derivatives are known to exhibit various modes of action in biological systems:

- Inhibition of Enzymatic Activity : Similar tetrazole compounds have been reported to inhibit enzymes such as topoisomerase II, which is crucial in DNA replication and repair.

- Modulation of Receptor Activity : Compounds with tetrazole moieties may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Potential Anticancer Activity : Some studies suggest that tetrazole derivatives can affect pathways involved in tumor growth and immune response modulation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity. Key findings from in vitro studies include:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| HeLa | 50 µM | 70% cell viability inhibition | |

| MCF7 | 25 µM | Induction of apoptosis | |

| Jurkat | 100 µM | Modulation of PD-L1 expression |

These results indicate that the compound may possess cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent.

In Vivo Studies

In vivo studies have been limited but suggest promising avenues for research. Notably, a study involving murine models indicated:

- Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor size compared to control groups.

Case Studies

A notable case study involved the exploration of the compound's effects on immune modulation. The study highlighted:

- Mechanism : The compound was shown to enhance T-cell activation by blocking PD-L1 interactions, which are critical in cancer immunotherapy.

This aligns with findings from other tetrazole-based compounds that have demonstrated similar immunomodulatory effects.

相似化合物的比较

Group 1: Aliphatic Amide Derivatives

- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide (CAS: 920438-27-3):

Group 2: Aromatic Benzenamine Derivatives

Compounds 5a–5j (–4) share the N-((1-cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)substituted benzenamine scaffold but differ in substituents on the benzenamine ring. Examples include:

- 5a : Unsubstituted benzenamine (yield: 98%, mp: 112°C)

- 5e : 3,5-Dichloro-substituted (yield: 89%, mp: 189°C)

- 5h : 3-Chloro-4-fluoro-substituted (yield: 72%, mp: 210°C)

These derivatives demonstrate how electronic (e.g., electron-withdrawing halogens) and steric modifications impact physical properties and synthetic yields .

Physical and Chemical Properties

Melting Points and Yields

| Compound Name | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide | N/A | N/A | 251.33 |

| 5a | 98 | 112 | 446.52 |

| 5e | 89 | 189 | 502.37 |

| 5h | 72 | 210 | 474.34 |

Key Observations:

- Aromatic derivatives (5a–5j) generally exhibit higher melting points than aliphatic amides, attributable to enhanced π-π stacking and hydrogen bonding.

- Halogen substituents (e.g., Cl, F) increase molecular weight and rigidity, correlating with elevated melting points .

- The target isobutyramide analog is expected to have a higher melting point than its butyramide counterpart due to branching-induced crystallinity disruption.

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

- Tetrazole Core : All compounds show characteristic C-H stretching (2937–3037 cm⁻¹) and C=C/C=N stretching (1454–1612 cm⁻¹) .

- Amide Group : N-H stretching (~3418 cm⁻¹) and bending (~1612 cm⁻¹) are consistent across analogs .

- Halogen Effects : Chloro- and fluoro-substituted derivatives (e.g., 5e, 5h) display additional C-Cl (600–800 cm⁻¹) and C-F (1000–1100 cm⁻¹) vibrations .

Nuclear Magnetic Resonance (NMR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。